molecular formula C12H10BrN5O3S2 B2836731 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 1396798-15-4

5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2836731
CAS RN: 1396798-15-4
M. Wt: 416.27
InChI Key: XXRWBQODXNWJSO-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H10BrN5O3S2 and its molecular weight is 416.27. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research by Khazaei et al. (2014) introduces a novel N-bromo sulfonamide reagent used as a highly efficient catalyst for the synthesis of specific organic compounds via a one-pot pseudo five-component condensation reaction. This methodology highlights the use of non-toxic and inexpensive materials, offering high yields and clean workup, which could be relevant to the synthesis or modification of the mentioned compound (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showing high singlet oxygen quantum yield, useful for photodynamic therapy applications in treating cancer. These compounds demonstrate good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Sulfonamide Derivatives

Chohan and Shad (2011) discuss the synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes, potentially useful for biological applications. These compounds were evaluated for their antibacterial, antifungal, and cytotoxic activities, showing moderate to significant antibacterial activity against several strains (Chohan & Shad, 2011).

Antimicrobial Activity

Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their biological activities, including urease inhibition, hemolytic activities, and antibacterial properties. This study showcases the potential of such compounds in the development of new antimicrobial agents (Noreen et al., 2017).

Partitioning in Micellar Media

Saeed et al. (2017) investigated the solubilization of thiophene derivatives by micellar solution of anionic surfactant, Sodium dodecyl sulphate (SDS), providing insights into the interaction between these compounds and surfactants, which could be relevant for pharmaceutical formulation research (Saeed et al., 2017).

properties

IUPAC Name

5-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5O3S2/c1-17-12(19)18(16-15-17)9-4-2-8(3-5-9)14-23(20,21)11-7-6-10(13)22-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRWBQODXNWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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